Aspochracin
Aspochracin
Aspochracin is a cyclic tripeptide originally isolated from the pathogenic fungus A. ochraceus, which infects insects. Aspochracin is toxic to fall webworms (LD50 = 100 µg/g) and to silkworms. Unlike other aspochracin-type cyclic tripeptides, it has no antifungal activity against C. albicans and does not have antimicrobial activity up to a concentration of 0.1 mg/ml.
Brand Name:
Vulcanchem
CAS No.:
22029-09-0
VCID:
VC21197846
InChI:
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1
SMILES:
CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC
Molecular Formula:
C23H36N4O4
Molecular Weight:
432.6 g/mol
Aspochracin
CAS No.: 22029-09-0
Cat. No.: VC21197846
Molecular Formula: C23H36N4O4
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Aspochracin is a cyclic tripeptide originally isolated from the pathogenic fungus A. ochraceus, which infects insects. Aspochracin is toxic to fall webworms (LD50 = 100 µg/g) and to silkworms. Unlike other aspochracin-type cyclic tripeptides, it has no antifungal activity against C. albicans and does not have antimicrobial activity up to a concentration of 0.1 mg/ml. |
|---|---|
| CAS No. | 22029-09-0 |
| Molecular Formula | C23H36N4O4 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |
| Standard InChI | InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |
| Standard InChI Key | IOGJLABBWLQEBL-XJNZMMSPSA-N |
| Isomeric SMILES | C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |
| SMILES | CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
| Canonical SMILES | CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |
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